1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea typically involves the reaction of 2-methoxyaniline with an isocyanate derivative of 1-methyl-1,2,3,4-tetrahydroquinoline. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of 2-hydroxyphenyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
- 1-(2-Methoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
Uniqueness
1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is unique due to the presence of both the methoxyphenyl and tetrahydroquinoline moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23-13-5-6-16-14-15(9-10-18(16)23)11-12-21-20(24)22-17-7-3-4-8-19(17)25-2/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTJHMPMNBINEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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